![molecular formula C19H44O3Si2 B14586948 Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-64-8](/img/structure/B14586948.png)
Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound characterized by its unique structure, which includes both dimethyl and triethoxysilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by precious metals such as platinum or rhodium. The general reaction conditions include:
Temperature: 50-150°C
Solvent: Toluene or other non-polar solvents
Catalyst: Platinum or rhodium complexes
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Reactants: Nonylsilane, triethoxysilane, and a suitable catalyst
Reaction Conditions: Elevated temperatures and pressures to enhance reaction rates
Purification: Distillation or chromatography to isolate the desired product
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Catalysts such as cobalt(II) chloride or copper complexes.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Silanols and siloxanes
Reduction: Reduced organic compounds and silanes
Substitution: Functionalized silanes with various organic groups
Wissenschaftliche Forschungsanwendungen
Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of silane coupling agents and surface modifiers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.
Industry: Utilized in the production of advanced materials, including hydrophobic coatings and adhesives.
Wirkmechanismus
The mechanism of action of Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane involves the interaction of its silicon-hydrogen and silicon-oxygen bonds with various substrates. The compound can form stable siloxane bonds with surfaces, enhancing their hydrophobicity and chemical resistance. The molecular targets include hydroxyl groups on surfaces, leading to the formation of strong covalent bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethoxysilane
- Triethoxysilane
- Dimethyldiethoxysilane
Uniqueness
Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane is unique due to its combination of nonyl and triethoxysilyl groups, which provide both hydrophobic and reactive functionalities. This dual functionality makes it particularly useful in applications requiring surface modification and enhanced chemical stability.
Eigenschaften
CAS-Nummer |
61210-64-8 |
|---|---|
Molekularformel |
C19H44O3Si2 |
Molekulargewicht |
376.7 g/mol |
IUPAC-Name |
dimethyl-nonyl-(2-triethoxysilylethyl)silane |
InChI |
InChI=1S/C19H44O3Si2/c1-7-11-12-13-14-15-16-17-23(5,6)18-19-24(20-8-2,21-9-3)22-10-4/h7-19H2,1-6H3 |
InChI-Schlüssel |
XIZWYOQMKTTYLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC[Si](C)(C)CC[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene](/img/structure/B14586871.png)


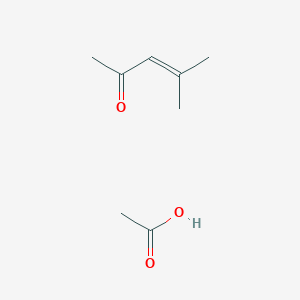
![N-{2-[(E)-Phenyldiazenyl]ethyl}aniline](/img/structure/B14586902.png)
![6-Heptyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14586907.png)
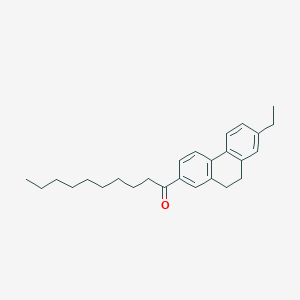
![Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate](/img/structure/B14586926.png)

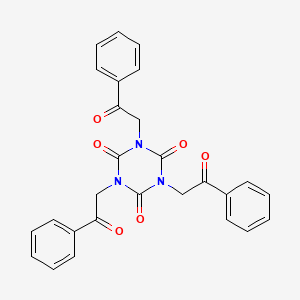
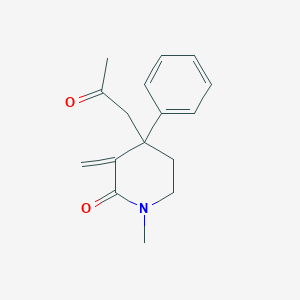

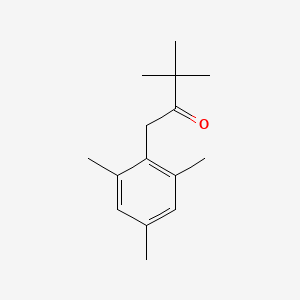
![4-Bromo-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14586955.png)
